isoxazolo[4,3-b]pyridine chemical structure and properties
isoxazolo[4,3-b]pyridine chemical structure and properties
Defining the Scope
I'm currently focused on defining the scope for the isoxazolo[4,3-b]pyridine guide. I've pinpointed the chemical structure and properties as the core topic and am setting it up as a technical resource geared toward researchers and scientists. My goal is a comprehensive whitepaper format.
Outlining the Structure
Now, I'm defining the document's essential requirements. I prioritize full editorial autonomy and a flexible structure. Technical accuracy, authority, and trustworthiness are crucial, demanding in-text citations and a comprehensive reference list. Visualization and formatting are critical too: including quantitative tables, step-by-step methodologies, and mandated Graphviz diagrams following specific color and size rules.
Defining Molecular Structure
I've homed in on the structural specifics. Isoxazolo[4,3-b]pyridine is a bicyclic heterocycle, built from an isoxazole ring fused onto a pyridine ring. Its formula is C6H4N2O, and its molecular weight is 120.11 g/mol . I've found its PubChem CID: 2257458.
Exploring Synthesis Approaches
I'm now delving into synthesis methods, and the Sonogashira cross-coupling route looks promising. The process involves using 2-chloro-3-nitropyridines, leading to 2-alkynylpyridines that then undergo cycloisomerization. A less-common thermal cyclisation method from a thesis is also noted.
Defining the Core Structure
Now, I've got a solid grasp of the core structural aspects. It's clear that Isoxazolo[4,3-b]pyridine is a bicyclic heterocycle, with a pyridine ring fused to an isoxazole ring. The [4,3-b] fusion is key, specifying the precise attachment points. The isoxazole ring's attachment at the 4-position, as well as the pyridine ring's attachment at the 3-position is well-defined.
Analyzing Synthetic Approaches
I'm now delving into synthesis. Two prominent methods stand out: Sonogashira coupling followed by cycloisomerization, and base-catalyzed cyclization of propanedioate esters. Method A involves forming 2-alkynyl-3-nitropyridines, while Method B uses esters. I'm focusing on the practical implications of each and looking for key advantages of each path.
Exploring Medicinal Applications
I'm now focusing on its applications in drug development. I see it's important in kinase inhibitors, especially JAK1 inhibitors, relevant for asthma and autoimmune disease, and also in antibacterial agents. Monobactam derivatives that target Gram-negative bacteria also seem to utilize the core structure effectively. I'm noting the potential in these areas.
Refining Cyclization Protocols
I'm now honing in on the cycloisomerization and its electrophilic activator. I've focused on explaining the nitro group's role in the pyridine ring's superelectrophilicity. My goal is to elaborate on specific synthetic conditions and reagents that enhance trustworthiness of the provided protocols. I intend to provide detailed equivalents, solvents, and standard synthetic practices.
Developing the Supporting Details
I'm now integrating crucial citations, [1], [2], to establish authority. This step will strengthen the credibility of my claims by connecting them to established sources. I'm also preparing for the visual elements.
I'm developing tables for key physicochemical data, and outlining a detailed, step-by-step protocol for the Sonogashira coupling and cycloisomerization synthesis.
I'm planning to produce two key Graphviz diagrams. The first will visually map the synthetic pathway, starting from 2-Chloro-3-nitropyridine. The second will illustrate the biological pathway of the JAK1 inhibitor, including the resulting STAT phosphorylation and downstream gene transcription.
I'm specifying the exact diagram sizes to ensure readability and formatting. I'm also including color contrast and specific color palettes to improve readability and visual appeal. I plan to use the standard Graphviz sizing, as well as an explicit color palette.
Visualizing the Data
I'm now integrating Graphviz code for synthesis and inhibition pathways. I've defined color palettes, specifically using 3 (Green), #FFFFFF (White), #F1F3F4 (Light Gray), #202124 (Dark Gray), and #5F6368 (Medium Gray). I'm finalizing the structure for the visual elements, including node and edge styles, ensuring clarity. I've written the Graphviz code.
Now, I'm working to refine and simplify the Graphviz code, ensuring the diagram's clarity and visual impact. I'm verifying the node labels and arrow directions and intend to verify their alignment and legibility. I'm also checking specific inhibitors, cytokine, and receptor interactions.
Validating the Protocols
I'm now integrating in-process quality control. TLC, LC-MS, and NMR will ensure self-validation. I'll also add markdown citations to support claims and build a detailed reference list, including titles, sources, and URLs at the end. I'm summarising all quantitative data into clear tables. I'll provide concise captions for all diagrams.
Detailing Chemical Reactivity
I'm now detailing the Sonogashira coupling with ICl, explaining iodine's activation of the alkyne and subsequent isoxazole ring formation. I'm explaining 6-nitro derivatives' electrophilic properties and their reactions with nucleophiles. I'm covering JAK1 kinase inhibition for asthma and antibacterial monobactam derivatives.
Verifying URL Sources
I am now focusing on URL verification. I'm prioritizing direct URLs from the grounding tool, avoiding redirects. Source 1 (MDPI) and Source 2 (PubChem) are now using the proper, verified links. I'm checking Source 3 (Google Patents) to ensure I have its associated, verified URL, too.
Refining Validation Strategies
I'm now integrating detailed validation checkpoints into the synthetic protocols, using techniques like LC-MS and NMR. For instance, I'll incorporate "Validation Checkpoints" for LC-MS, including expected m/z values and starting material monitoring, and detailed justifications, as well as addressing base-free conditions. I'm focusing on ensuring these additions support my claims and increase E-E-A-T.
Confirming Diagram Elements
I'm now checking the color contrast. I've explicitly set fontcolor for all nodes. Quantitative data is now formatted into tables, and I'll include the reference list at the end. The Graphviz color palette aligns as follows: Blue/White, Light Gray/Dark Gray, Yellow/Dark Gray, Green/White, Red/White, Dark Gray/White, with Medium Gray for edges.
Revising Ring Nomenclature
I'm now clarifying the ring numbering and fusion points for isoxazolo[4,3-b]pyridine, aligning it with PubChem's SMILES string. I'm confirming the precise attachment of the isoxazole ring to the pyridine moiety using the [4,3-b] nomenclature. Now, the oxygen is connected to C3 of the pyridine, and the other isoxazole carbon is fused to C2. I'm verifying the synthesis' starting point as 2-chloro-3-nitropyridine.
Explaining Acyl Formation
I'm now detailing the mechanistic pathway of the cycloisomerization step, focusing on the formation of the 3-acylisoxazolo[4,3-b]pyridine product. The nitro group's role in supplying the carbonyl oxygen and cyclizing the isoxazole ring from the 2-alkynyl-3-nitropyridines is crucial, showing my depth of knowledge.
\n\nI've generated a table of the physicochemical properties, as well as included the exact URLs.
Integrating Citations and URLs
I'm now focusing on integrating the citations and their associated URLs to enhance the authority of my explanations. I have triple checked and verified that the URLs from [1] MDPI, [2] PubChem, and [3] Google Patents are all working and correct.
